2,3,4-Trichlorobenzonitrile
Overview
Description
2,3,4-Trichlorobenzonitrile is an intermediate in the synthesis of Anagrelide related compounds . It has a molecular weight of 206.46 and a molecular formula of C7H2Cl3N .
Synthesis Analysis
The synthesis of 2,3,4-Trichlorobenzonitrile can be achieved through various methods. One such method involves the reaction of R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Another approach involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .Molecular Structure Analysis
The molecular structure of 2,3,4-Trichlorobenzonitrile is represented by the canonical SMILES: C1=CC(=C(C(=C1C#N)Cl)Cl)Cl . The InChI representation is InChI=1S/C7H2Cl3N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H .Physical And Chemical Properties Analysis
2,3,4-Trichlorobenzonitrile has a molecular weight of 206.46 and a molecular formula of C7H2Cl3N . It is soluble in DCM and Ethyl Acetate . It appears as a light yellow solid .Scientific Research Applications
Spectroscopy and Structure Analysis : The infrared and Raman spectra of chlorobenzonitrile derivatives, like 2,4,6-trichlorobenzonitrile, help in confirming their molecular structure and understanding thermodynamic functions over a range of temperatures (Faniran, 1975).
Phytotoxicity and Herbicide Applications : Various substituted benzonitriles, including derivatives of trichlorobenzonitrile, demonstrate phytotoxic properties, indicating their potential as plant growth inhibitors or herbicides (Gentner & Danielson, 1970).
Corrosion Inhibition : Derivatives like 3,4-diaminobenzonitrile have been found effective in inhibiting steel corrosion, highlighting their importance in industrial applications (Sığırcık, Tüken, & Erbil, 2016).
Metabolism Studies : Research on herbicides like 2,6-dichlorobenzonitrile shows how they are metabolized in organisms, which is critical for understanding their environmental and health impacts (Wit & van Genderen, 1966).
Environmental and Groundwater Pollution : Studies on chlorobenzonitrile isomers and dichlorobenzamide derivatives provide insights into their environmental behaviors, like groundwater pollution potential and stability in various conditions (Tao et al., 2016).
Biofield Treatment Effects : Research indicates that biofield treatment can significantly alter the physical, thermal, and spectroscopic properties of chlorobenzonitriles, enhancing their usefulness as chemical intermediates (Trivedi et al., 2015).
Biodegradation and Biotransformation : Studies on explosives' contamination suggest potential applications of chlorobenzonitriles and their derivatives in phytoremediation research (Rylott, Lorenz, & Bruce, 2011).
Detection and Sensing Applications : The use of graphitic carbon nitride nanosheets for the detection of compounds like 2,4,6-trinitrophenol in aqueous solutions suggests applications in public safety and security (Rong et al., 2015).
properties
IUPAC Name |
2,3,4-trichlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECLFYHEMQTGQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175347 | |
Record name | Benzonitrile, 2,3,4-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trichlorobenzonitrile | |
CAS RN |
2112-31-4 | |
Record name | Benzonitrile, 2,3,4-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002112314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 2,3,4-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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